1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzaldehyde, which is then subjected to a reaction with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization with an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-(benzyloxy)phenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the carbaldehyde group at the 3-position.
1-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the carbaldehyde group at the 5-position.
1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carboxylic acid: Oxidized form of the original compound.
Uniqueness
1-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H14N2O2/c20-12-15-10-18-19(11-15)16-6-8-17(9-7-16)21-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
HTIJTTVYJNFCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=C(C=N3)C=O |
Origin of Product |
United States |
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